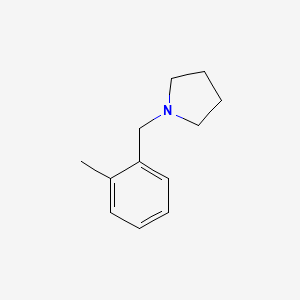

1-(2-Methylbenzyl)pyrrolidine

Description

1-(2-Methylbenzyl)pyrrolidine is a pyrrolidine derivative characterized by a pyrrolidine ring (a five-membered saturated amine) substituted with a 2-methylbenzyl group. The compound is synthesized via alkylation of pyrrolidine with 2-methylbenzyl bromide, yielding a pale yellow oil in 65% after purification by flash column chromatography (FCC) . Its structural identity is confirmed by ¹H and ¹³C NMR spectroscopy, with key signals including aromatic protons (δ = 7.31–7.11 ppm), methylene protons (δ = 3.59 ppm), and pyrrolidine ring protons (δ = 1.78 ppm).

Properties

IUPAC Name |

1-[(2-methylphenyl)methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-11-6-2-3-7-12(11)10-13-8-4-5-9-13/h2-3,6-7H,4-5,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJYXZCTNQNKCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct N-Alkylation

The most straightforward method involves reacting pyrrolidine with 2-methylbenzyl chloride or bromide in the presence of a base.

Reaction Conditions :

-

Solvent : Toluene, xylene, or tetrahydrofuran (THF)

-

Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

-

Temperature : 80–120°C, reflux

-

Time : 8–24 hours

Example :

Pyrrolidine (1.0 eq) and 2-methylbenzyl chloride (1.2 eq) in toluene with NaH yield 1-(2-methylbenzyl)pyrrolidine at 85% efficiency after 12 hours.

Mechanism :

Advantages :

Reductive Amination

Pyrrolidine and 2-Methylbenzaldehyde

Reductive amination combines pyrrolidine with 2-methylbenzaldehyde using reducing agents.

Reaction Conditions :

-

Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Solvent : Dichloromethane (DCM) or methanol

-

Acid Catalyst : Acetic acid (AcOH)

-

Temperature : Room temperature to 60°C

Data Table :

| Reducing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| NaBH₃CN | DCM | 24 | 78 |

| NaBH(OAc)₃ | Methanol | 12 | 88 |

Limitations :

-

Requires strict moisture control.

Catalytic Hydrogenation of Imines

Imine Intermediate Synthesis

Imines formed from pyrrolidine and 2-methylbenzaldehyde are hydrogenated using palladium or nickel catalysts.

Reaction Conditions :

-

Catalyst : Pd/C (10% wt) or Raney Ni

-

Pressure : 1–5 atm H₂

-

Solvent : Ethanol or methanol

-

Temperature : 25–50°C

Example :

Hydrogenation of N-(2-methylbenzylidene)pyrrolidine over Pd/C in ethanol achieves 92% yield.

Mechanism :

Advantages :

Transition Metal-Catalyzed N-Alkylation

Borrowing Hydrogen Methodology

Iridium or ruthenium catalysts enable N-alkylation of pyrrolidine with 2-methylbenzyl alcohol.

Reaction Conditions :

-

Catalyst : [Cp*IrCl₂]₂ (1 mol%)

-

Base : Potassium tert-butoxide (KOtBu)

-

Solvent : Toluene or dioxane

-

Temperature : 100–120°C

Mechanistic Insight :

The catalyst dehydrogenates 2-methylbenzyl alcohol to 2-methylbenzaldehyde, which condenses with pyrrolidine to form an imine. Subsequent hydrogenation yields the product.

Data Table :

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| [Cp*IrCl₂]₂ | KOtBu | Toluene | 75 |

| RuCl₃ | K₂CO₃ | Dioxane | 68 |

Multi-Step Synthesis from γ-Butyrolactone

Lactone Ring-Opening and Alkylation

A patented route involves:

-

Ring-opening : γ-Butyrolactone with methylamine to form N-methylpyrrolidone.

-

Alkylation : Reaction with 2-methylbenzyl chloride under basic conditions.

Yield : 60–70% over two steps.

Reaction Scheme :

Comparison of Methods

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Direct Alkylation | 85 | Low | High |

| Reductive Amination | 88 | Medium | Moderate |

| Catalytic Hydrogenation | 92 | High | High |

| Transition Metal | 75 | High | Low |

| Multi-Step Synthesis | 70 | Medium | Moderate |

Optimal Method : Catalytic hydrogenation balances yield and scalability, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylbenzyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the benzyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or alcohols, often under reflux conditions.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted pyrrolidine or benzyl derivatives.

Scientific Research Applications

Case Studies and Findings:

- Sphingosine Kinase Inhibitors : Research on pyrrolidine derivatives has highlighted their role as inhibitors of sphingosine kinases (SphK1 and SphK2), which are implicated in cancer progression and immune responses. Compounds similar to 1-(2-Methylbenzyl)pyrrolidine have been developed to target these kinases effectively, demonstrating significant inhibition in vitro .

- CXCR4 Antagonists : Pyrrolidine-containing compounds have been synthesized as antagonists for the CXCR4 receptor, crucial in HIV infection and cancer metastasis. These studies indicate that modifications to the pyrrolidine structure can enhance binding affinity and therapeutic efficacy .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry.

Synthesis Techniques:

- Reactions Involving Pyrrolidine Derivatives : The synthesis of this compound can be achieved through several methods, including N-alkylation of pyrrolidine with 2-methylbenzyl bromide or other electrophiles. This approach allows for the introduction of diverse functional groups that can modify the compound's properties .

The biological activity of pyrrolidine derivatives has been extensively studied, with findings indicating potential applications across multiple therapeutic areas:

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzyl/Phenethyl Substituents

- 1-Methyl-(2S,5S)-di-(2-phenethyl)-pyrrolidine hydrochloride (11)

This compound features two phenethyl groups at the 2- and 5-positions of the pyrrolidine ring. Unlike 1-(2-Methylbenzyl)pyrrolidine, its stereochemistry and bulky substituents likely reduce conformational flexibility, impacting binding to biological targets such as the dihydrotetrabenazine (DTBZ) site . - cis-2,5-Di(2-benzyl)-pyrrolidine hydrochloride (22)

The presence of two benzyl groups increases steric hindrance and hydrophobicity compared to the single 2-methylbenzyl group in this compound. Such structural differences may alter receptor affinity and metabolic stability .

Aminoethyl and Hydroxyethyl Derivatives

- 1-(2-Aminoethyl)pyrrolidine Used as a precursor for synthesizing thiazolidin-4-ones and thiazinan-4-ones, this compound exhibits acetylcholinesterase (AChE) inhibitory activity. However, it is resistant to oxidation by monoamine oxidase MAO P3, suggesting metabolic stability differences .

- 1-(2-Hydroxyethyl)pyrrolidine This derivative degrades into pyrrolidine and nitrosamines (e.g., NPYR), raising toxicity concerns.

Acylated and Complex Pyrrolidine Derivatives

- (E,E)-1-(2,4-Dodecadienoyl)-pyrrolidine Evaluated via QSAR, this compound showed structural alerts for toxicity due to its unsaturated acyl chain. The 2-methylbenzyl group in this compound lacks such alerts, suggesting a safer profile .

- 1-[(2S)-2-(Benzyloxy)propanoyl]pyrrolidine The ester functional group in this derivative may confer metabolic lability compared to the ether linkage in this compound. This difference could influence bioavailability and enzymatic interactions .

Biological Activity

1-(2-Methylbenzyl)pyrrolidine is a pyrrolidine derivative that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, synthesis, and various applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a pyrrolidine ring substituted with a 2-methylbenzyl group. The synthesis of this compound can be achieved through several methods, including direct alkylation of pyrrolidine with 2-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, derivatives containing the pyrrolidine scaffold have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Acinetobacter baumannii . The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Antifungal Activity

In addition to antibacterial effects, pyrrolidine derivatives have also been investigated for antifungal properties. Compounds structurally related to this compound have demonstrated activity against fungal pathogens, suggesting potential applications in treating fungal infections .

Case Studies

- Study on Pyrrolidine Derivatives : A study conducted by Guazzelli et al. (2019) synthesized polyhydroxylated pyrrolidine derivatives and assessed their inhibitory properties against glycosidase enzymes, which are crucial in diabetes management. One compound displayed a 57% inhibition rate against aldose reductase (ALR2) in an in vitro model of diabetic retinopathy .

- Inhibition of CXCR4 : Li et al. (2020) developed pyrrolidine-containing derivatives as antagonists for the chemokine receptor CXCR4, which plays a significant role in HIV infection and cancer metastasis. These compounds showed promising results in inhibiting receptor activity, indicating potential therapeutic applications .

The biological activity of this compound can be attributed to its interaction with various molecular targets. The pyrrolidine ring structure allows for binding to enzymes or receptors, modulating their activity. For example, inhibition of glycosidases by pyrrolidine derivatives may involve competitive binding at the enzyme's active site .

Comparative Analysis

To better understand the unique properties of this compound compared to other similar compounds, the following table summarizes key characteristics:

| Compound | Antimicrobial Activity | Antifungal Activity | Notable Applications |

|---|---|---|---|

| This compound | Moderate | Present | Potential drug candidate for infections |

| 1-Benzylpyrrolidine | Low | Absent | Limited applications |

| 1-(3-Methylbenzyl)pyrrolidine | High | Present | Drug development in antimicrobial therapy |

Q & A

Q. What are the standard laboratory synthesis protocols for 1-(2-Methylbenzyl)pyrrolidine?

A common method involves nucleophilic substitution or reductive amination. For example, reacting 2-methylbenzyl halides with pyrrolidine derivatives in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) at elevated temperatures (150°C, 20 hours). Reaction progress is monitored via TLC, followed by extraction (ethyl acetate), washing (NH₄Cl), and solvent removal under reduced pressure. Yields typically exceed 90% after purification .

Q. How is this compound characterized structurally and chemically?

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.35–7.29 ppm, pyrrolidine protons at δ 3.33–3.30 ppm) .

- LC-MS/HRMS : For molecular ion confirmation ([M+H]+) and isotopic purity (e.g., LC-HRMS accuracy within ±0.0006 Da) .

- Elemental Analysis : To verify nitrogen content (e.g., calculated N% 7.99 vs. observed 7.5%) .

Q. What solvents and conditions are optimal for stabilizing this compound in solution?

The compound is typically stable in anhydrous DMF, DMSO, or dichloromethane. Avoid prolonged exposure to acidic/basic aqueous solutions to prevent decomposition. Storage under inert gas (N₂/Ar) at –20°C is recommended for long-term stability .

Advanced Research Questions

Q. How can reaction yields be improved in the synthesis of this compound derivatives?

Microwave-assisted synthesis reduces reaction times (e.g., from 20 hours to <1 hour) and improves yields (e.g., 36–51% for complex analogs). Optimize equivalents of reagents (e.g., 1:1 molar ratio of benzaldehyde to pyrrolidine derivatives) and use catalysts like K₂CO₃ to minimize side reactions .

Q. What strategies resolve contradictions in structural data (e.g., NMR vs. X-ray crystallography)?

- Dynamic NMR : To assess conformational flexibility (e.g., hindered rotation in pyrrolidine rings).

- X-ray Diffraction : For absolute configuration confirmation, as seen in nickel(II) complexes of structurally similar ligands .

- DFT Calculations : To model electronic environments and reconcile spectral anomalies .

Q. How is this compound evaluated for biological activity (e.g., receptor antagonism)?

- In Vitro Assays : Use radioligand binding studies (e.g., orexin receptor antagonism with IC₅₀ values) .

- Cytotoxicity Screening : MTT assays against cell lines (e.g., IC₅₀ determination for antimicrobial activity) .

- SAR Studies : Modify substituents (e.g., dimethoxybenzyl groups) to enhance potency or selectivity .

Q. What are the challenges in synthesizing enantiomerically pure this compound analogs?

Chiral resolution via HPLC with polysaccharide columns or asymmetric catalysis (e.g., palladium-promoted equilibria) can achieve enantiomeric excess (>90%). Stereochemical assignments require circular dichroism (CD) or chiral shift reagents in NMR .

Q. How do metal complexes of this compound derivatives affect their pharmacological properties?

Coordination with Ni(II), Cd(II), or Zn(II) enhances bioactivity (e.g., [Cd(NS)₂] shows strong cytotoxicity). Octahedral geometries (confirmed by X-ray) improve ligand-receptor interactions .

Methodological Considerations

Q. How to design controlled experiments for assessing substituent effects on reactivity?

- DoE (Design of Experiments) : Vary substituents (e.g., electron-donating vs. withdrawing groups) and monitor reaction rates via HPLC.

- Competition Experiments : Compare yields of competing pathways (e.g., alkylation vs. acylation) .

Q. What computational tools predict the physicochemical properties of this compound?

- LogP Calculations : Use software like MarvinSketch to estimate lipophilicity for drug-likeness assessments.

- Molecular Docking : Simulate binding to target receptors (e.g., orexin receptors) with AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.